molecular formula C9H17NO2 B1612567 1-Isopropylpiperidine-3-carboxylic acid CAS No. 762180-94-9

1-Isopropylpiperidine-3-carboxylic acid

Cat. No.: B1612567
CAS No.: 762180-94-9
M. Wt: 171.24 g/mol
InChI Key: RIUIWLLLKIAQDG-UHFFFAOYSA-N
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Description

1-Isopropylpiperidine-3-carboxylic acid is a valuable piperidine-based building block in organic chemistry and drug discovery research. Piperidine derivatives are among the most significant synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, making them a crucial scaffold in the pharmaceutical industry . This compound, featuring both a carboxylic acid moiety and an isopropyl group on the piperidine nitrogen, offers versatile synthetic handles for further functionalization and molecular design. While direct biological data for this specific compound is limited, its core structure is a key intermediate in sophisticated synthetic pathways. For instance, closely related 1-isopropyl piperidine derivatives serve as critical precursors in the large-scale synthesis of potent, targeted bioactive molecules. Research indicates that such compounds have been developed as potent and selective 5-HT4 receptor partial agonists, which are under investigation for disease-modifying and symptomatic treatment of conditions like Alzheimer's disease, other memory and cognitive disorders, and also exhibit antidepressant-like effects in preclinical studies . As a building block, this compound can be utilized in various synthetic transformations, including hydrogenation reactions, cyclizations, and amide bond formations, to construct more complex molecular architectures . This product is intended for research applications in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(2)10-5-3-4-8(6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUIWLLLKIAQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585599
Record name 1-(Propan-2-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762180-94-9
Record name 1-(Propan-2-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 1 Isopropylpiperidine 3 Carboxylic Acid

Synthetic Approaches to 1-Isopropylpiperidine-3-carboxylic Acid

The construction of the this compound molecule can be approached through various synthetic routes, primarily involving the formation of the piperidine (B6355638) ring system followed by the introduction of the N-isopropyl group, or vice versa.

Direct Synthesis Strategies

Direct synthesis strategies for this compound often commence with a pre-existing piperidine-3-carboxylic acid (nipecotic acid) core, upon which the N-isopropyl group is installed. A prominent method for this transformation is reductive amination .

Reductive amination involves the reaction of piperidine-3-carboxylic acid with acetone (B3395972) in the presence of a suitable reducing agent. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the tertiary amine. chemistrysteps.com Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comharvard.edu The use of sodium triacetoxyborohydride is often preferred due to its selectivity and milder reaction conditions, avoiding the toxicity associated with cyanide-based reagents. harvard.edu

The general mechanism for the reductive amination of piperidine-3-carboxylic acid with acetone is as follows:

Iminium Ion Formation: The secondary amine of piperidine-3-carboxylic acid attacks the carbonyl carbon of acetone, leading to a hemiaminal intermediate. Subsequent dehydration results in the formation of a tertiary iminium ion. wikipedia.org

Reduction: A hydride reagent, such as NaBH(OAc)₃, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product, this compound. chemistrysteps.com

Starting Material Reagents Product Key Features
Piperidine-3-carboxylic acidAcetone, Sodium triacetoxyborohydrideThis compoundMild conditions, good yields, avoids over-alkylation. masterorganicchemistry.comharvard.edu

Another direct approach is the N-alkylation of piperidine-3-carboxylic acid with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, this method can sometimes lead to the formation of quaternary ammonium (B1175870) salts as byproducts due to over-alkylation.

Asymmetric Synthesis for Stereoisomer Control

Given that the C3 position of the piperidine ring is a stereocenter, controlling the stereochemistry is crucial for pharmaceutical applications. Asymmetric synthesis of this compound can be achieved by starting with an enantiomerically pure precursor of piperidine-3-carboxylic acid.

For instance, the synthesis can start from an enantiomerically enriched derivative of a pyridine (B92270), which is then hydrogenated. Rhodium-catalyzed asymmetric hydrogenation of substituted pyridinium (B92312) salts has been shown to produce chiral piperidines with high enantioselectivity. dicp.ac.cnacs.orgunimi.it By employing a chiral catalyst, specific stereoisomers of the piperidine ring can be selectively synthesized. Subsequent N-isopropylation, as described in the direct synthesis strategies, would then yield the desired enantiomer of this compound.

Hydrogenation-Based Routes to the Piperidine Core

The piperidine ring, the core scaffold of the target molecule, can be synthesized through the hydrogenation of a corresponding pyridine derivative. Nicotinic acid (pyridine-3-carboxylic acid) serves as a readily available starting material for this purpose. chimia.chnih.gov

The catalytic hydrogenation of nicotinic acid to piperidine-3-carboxylic acid (nipecotic acid) can be achieved using various catalysts and reaction conditions. A common method involves the use of a rhodium catalyst on a support like alumina (B75360) in an aqueous medium, often in the presence of ammonia (B1221849) to prevent decarboxylation. google.com Another patented method describes the hydrogenation using a palladium-carbon catalyst in water at elevated temperature and pressure. google.com

Once piperidine-3-carboxylic acid is obtained, the isopropyl group can be introduced onto the nitrogen atom via the methods described in section 2.1.1.

Alternatively, N-benzylpyridinium salts can be hydrogenated to the corresponding piperidines. acs.org This strategy allows for the introduction of a substituent on the nitrogen atom prior to the reduction of the pyridine ring. A subsequent de-benzylation and N-isopropylation sequence would lead to the final product. More advanced methods involve a rhodium-catalyzed reductive transamination of pyridinium salts, which allows for the direct synthesis of N-substituted piperidines. acs.org

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further chemical modifications, primarily through esterification and amide formation, to generate a library of derivatives for structure-activity relationship studies.

Esterification Reactions and Associated Mechanisms

Esterification of this compound can be readily achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as the Fischer esterification . masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

The mechanism of Fischer esterification involves the following key steps: masterorganicchemistry.comchemguide.co.uk

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the original hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Reactant Reagent Catalyst Product
This compoundEthanolSulfuric Acid (H₂SO₄)Ethyl 1-isopropylpiperidine-3-carboxylate
This compoundMethanolHydrochloric Acid (HCl)Methyl 1-isopropylpiperidine-3-carboxylate

Amide Formation and Mechanistic Pathways

The carboxylic acid functionality of this compound can be converted to an amide by reaction with ammonia or a primary or secondary amine. libretexts.orgkhanacademy.org The direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures to drive off the water molecule formed. libretexts.org

More commonly, the carboxylic acid is first activated to a more reactive derivative. This can be achieved using a variety of coupling reagents. A widely used method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The general mechanism for amide formation using a coupling agent like DCC is as follows: youtube.com

Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.

Nucleophilic Attack by the Amine: The amine attacks the carbonyl carbon of the activated intermediate.

Formation of the Amide: A tetrahedral intermediate is formed, which then collapses to yield the amide and a urea (B33335) byproduct.

Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. youtube.com

Reactant Reagent Coupling Agent/Method Product
This compoundAmmoniaHeat1-Isopropylpiperidine-3-carboxamide
This compoundMethylamineDCC or EDCN-Methyl-1-isopropylpiperidine-3-carboxamide

Formation of Acid Halides and Anhydrides

The carboxylic acid group is a versatile handle for derivatization, starting with its conversion to more reactive intermediates like acid halides and anhydrides.

Acid Halide Formation: this compound can be converted to its corresponding acid chloride through reaction with common halogenating agents. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation, converting the carboxylic acid into 1-isopropylpiperidine-3-carbonyl chloride. libretexts.org This process involves a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. libretexts.orgchemistry.coach Similarly, oxalyl chloride can also be employed, often in the presence of a catalytic amount of dimethylformamide (DMF). nih.gov The resulting acid halide is a highly reactive intermediate, susceptible to nucleophilic attack, making it a valuable precursor for synthesizing esters, amides, and other derivatives. libretexts.orgwikipedia.org

Acid Anhydride Formation: Organic acid anhydrides are compounds with two acyl groups attached to the same oxygen atom. wikipedia.org Symmetrical anhydrides of this compound can be prepared, though a more common approach is the synthesis of mixed or unsymmetrical anhydrides. wikipedia.org A typical method involves the reaction of the acid chloride (1-isopropylpiperidine-3-carbonyl chloride) with the sodium salt of a different carboxylic acid (a carboxylate). nih.govkhanacademy.org Alternatively, dehydrating agents can be used to couple two carboxylic acid molecules. nih.gov Acid anhydrides serve as effective acylating agents in various organic transformations. tcichemicals.com

Table 1: Synthesis of Acid Halides and Anhydrides

Starting Material Reagent(s) Product Reaction Type
This compound Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 1-Isopropylpiperidine-3-carbonyl chloride Acid Halide Formation
1-Isopropylpiperidine-3-carbonyl chloride Carboxylate salt (R-COO⁻Na⁺) Mixed Anhydride Anhydride Formation

Reduction Reactions to Aldehydes and Alcohols

The carboxyl group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Alcohols: Strong reducing agents are required for the reduction of carboxylic acids. youtube.com Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose, capable of reducing the carboxylic acid to the corresponding primary alcohol, (1-isopropylpiperidin-3-yl)methanol. youtube.comchemguide.co.uklibretexts.org The reaction typically proceeds in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide. youtube.comchemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.orgchemistrysteps.com The reduction with LiAlH₄ occurs in stages, initially forming an aldehyde which is immediately further reduced to the alcohol; isolating the aldehyde intermediate is not feasible with this reagent. chemguide.co.uklibretexts.org

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive than carboxylic acids towards many reducing agents. libretexts.orgchemistrysteps.com Therefore, a two-step approach is typically employed. First, the carboxylic acid is converted into a less reactive derivative, such as an acid chloride or an ester. libretexts.org This derivative can then be reduced to the aldehyde using a less powerful, sterically hindered reducing agent that prevents over-reduction to the alcohol. Reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) are effective for reducing acid chlorides to aldehydes. libretexts.org Similarly, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H), particularly at low temperatures (-78 °C) to isolate the aldehyde product. libretexts.orgmasterorganicchemistry.com More recent methods have explored the direct, one-pot reduction of carboxylic acids to aldehydes using reagents like DIBAL-H in the presence of trimethylsilyl (B98337) chloride (TMSCl). chemistrysteps.com

Table 2: Reduction Reaction Products

Derivative Reagent(s) Product

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. pressbooks.publibretexts.org This reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, resulting in the substitution of the original acyl group. libretexts.orguomustansiriyah.edu.iq

For this compound, this pathway allows for its conversion into a variety of other functional groups. The reactivity towards substitution is greatly enhanced by first converting the carboxylic acid to a more reactive derivative, like an acid chloride. pressbooks.pubuomustansiriyah.edu.iq

Key transformations include:

Esterification: Reacting the acid with an alcohol under acidic conditions (Fischer esterification) or, more efficiently, by converting the acid to its acid chloride and then reacting it with an alcohol. uomustansiriyah.edu.iq This yields the corresponding ester, for example, methyl 1-isopropylpiperidine-3-carboxylate when reacted with methanol.

Amide Formation: The acid can be converted to an amide by reaction with an amine. This typically requires activating the carboxylic acid, for instance, by converting it to an acid chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. uomustansiriyah.edu.iq

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: Acid chlorides > Anhydrides > Esters > Amides. pressbooks.pub This order is inversely related to the basicity of the leaving group. pressbooks.pub

Table 3: Common Nucleophilic Acyl Substitution Reactions

Starting Material Nucleophile Product Derivative Formed
1-Isopropylpiperidine-3-carbonyl chloride Alcohol (R'-OH) Ester (R-COOR') Ester
1-Isopropylpiperidine-3-carbonyl chloride Amine (R'₂NH) Amide (R-CONR'₂) Amide
1-Isopropylpiperidine-3-carbonyl chloride Water (H₂O) Carboxylic Acid (R-COOH) Carboxylic Acid
1-Isopropylpiperidine-3-carbonyl chloride Carboxylate (R'-COO⁻) Anhydride (R-CO-O-CO-R') Anhydride

Modifications and Derivatization of the Piperidine Ring System

Beyond the carboxylic acid group, the piperidine ring itself offers avenues for structural modification.

N-Alkylation and N-Acylation Strategies

The nitrogen atom of the piperidine ring is a key site for derivatization. In the case of this compound, the nitrogen is already a tertiary amine due to the presence of the isopropyl group.

N-Alkylation: Further alkylation of the tertiary nitrogen is possible by reacting it with an alkyl halide (e.g., methyl iodide). researchgate.net This reaction would result in the formation of a quaternary ammonium salt. The reaction rate may be influenced by steric hindrance from the existing isopropyl group. The use of a base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine can facilitate the reaction. researchgate.net

N-Acylation: N-acylation reactions, which involve the formation of an amide bond at the nitrogen atom, are not applicable to this compound. This is because the piperidine nitrogen is a tertiary amine and lacks the necessary N-H proton for this transformation to occur.

Functionalization at Ring Carbons

Introducing substituents directly onto the carbon atoms of the saturated piperidine ring is a significant synthetic challenge. nih.govresearchgate.net The C-H bonds of the piperidine ring are generally unreactive. The inductive electron-withdrawing effect of the nitrogen atom deactivates the adjacent C-H bonds (at C2 and C6) and, to a lesser extent, the C3 and C5 positions, making direct electrophilic substitution difficult. nih.gov

However, modern synthetic methods have provided strategies to overcome these challenges:

C-H Activation: Catalyst-controlled C-H functionalization has emerged as a powerful tool. nih.gov Rhodium-catalyzed reactions, for instance, can selectively introduce functional groups at specific positions on the piperidine ring, although selectivity between the C2, C3, and C4 positions can be complex and often requires specific directing groups or catalyst designs. nih.gov

Indirect Approaches: An alternative strategy involves an indirect approach, such as the functionalization of a tetrahydropyridine (B1245486) precursor followed by reduction to the fully saturated piperidine. nih.gov For instance, asymmetric cyclopropanation of a tetrahydropyridine followed by reductive ring-opening can introduce functionality at the C3 position. nih.gov

Cross-Coupling Reactions Involving Carboxylic Acid Precursors

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Recently, carboxylic acids have been developed as viable coupling partners, typically through a decarboxylative mechanism. nih.gov

In this context, this compound can serve as a precursor for the piperidine fragment in a cross-coupling reaction. These reactions often utilize dual catalytic systems, such as the combination of photoredox catalysis with nickel catalysis. nih.gov The general process involves the conversion of the carboxylic acid into a redox-active ester, which can then undergo single-electron transfer (SET) initiated by a photocatalyst. nih.gov This generates a radical intermediate via decarboxylation, which then enters the catalytic cycle of a transition metal (like nickel) to form a new sp³-sp³ bond with an alkyl halide partner. nih.gov This methodology allows for the coupling of the piperidine core at the C3 position with a wide range of alkyl fragments. nih.gov

Green Chemistry Principles in Synthesis

The industrial and laboratory-scale synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for chemists to design more sustainable processes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The application of these principles to the synthesis of this compound offers significant opportunities for environmental and economic benefits. This section explores the implementation of green chemistry in the synthetic methodologies for this compound.

A common and effective route to piperidine-3-carboxylic acid, the core of the target molecule, is through the catalytic hydrogenation of its aromatic precursor, nicotinic acid (also known as 3-pyridinecarboxylic acid). A patented method describes the hydrogenation of nicotinic acid using a palladium on charcoal (Pd/C) catalyst in water. google.com This initial step is a prime example of a green chemical process. The use of water as a solvent is a significant improvement over volatile organic solvents (VOCs), as it is non-toxic, non-flammable, and readily available. Furthermore, heterogeneous catalysts like Pd/C can be easily recovered from the reaction mixture by simple filtration and can be reused multiple times, which aligns with the principle of catalysis over stoichiometric reagents. google.com The reaction typically proceeds under elevated temperature and pressure, which are parameters that can be optimized to improve energy efficiency. google.com

Following the formation of piperidine-3-carboxylic acid, the subsequent N-isopropylation presents further opportunities for the application of green chemistry principles. A conventional approach might involve the use of an isopropyl halide, such as 2-bromopropane, in the presence of a base. This method, however, has a lower atom economy as it generates stoichiometric amounts of salt by-products that must be disposed of.

Biocatalysis, a cornerstone of green chemistry, also presents a promising avenue for the synthesis of this compound, particularly for producing enantiomerically pure forms of the compound. While specific enzymes for the direct synthesis of this molecule are not yet established, the broader field of piperidine synthesis has seen significant advances in the use of biocatalysts. scbt.com For instance, engineered enzymes could potentially be used for the asymmetric reduction of a suitable precursor or for the enantioselective derivatization of the racemic carboxylic acid. scbt.com Chemo-enzymatic strategies, which combine traditional chemical synthesis with enzymatic steps, can offer a powerful and sustainable route to chiral piperidine derivatives. scbt.com

The table below summarizes a comparison of a conventional versus a greener proposed synthesis for this compound, highlighting the advantages from a green chemistry perspective.

StepConventional MethodGreener Proposed MethodGreen Chemistry Principles Applied
Synthesis of Piperidine-3-carboxylic acid Hydrogenation of nicotinic acidCatalytic hydrogenation of nicotinic acid in water using a recyclable Pd/C catalyst. google.comUse of a renewable feedstock (if nicotinic acid is bio-derived), use of a safer solvent (water), and catalytic reaction.
N-isopropylation Alkylation with 2-bromopropane and a baseReductive amination with acetone and catalytic hydrogenation.Higher atom economy, prevention of waste (reduces salt by-product), and use of catalysis.

The pursuit of greener synthetic routes is not only an environmental imperative but also often leads to more efficient and cost-effective chemical processes. By integrating principles such as the use of safer solvents, catalytic reactions, and high atom economy transformations, the synthesis of this compound can be significantly improved from a sustainability standpoint.

Chemical Reactivity and Mechanistic Investigations of 1 Isopropylpiperidine 3 Carboxylic Acid

Reaction Mechanisms of Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a cornerstone of the molecule's reactivity, readily undergoing transformations such as esterification and amidation.

Esterification: A common transformation of 1-Isopropylpiperidine-3-carboxylic acid is its conversion to an ester. This is typically achieved through the Fischer esterification process, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org

The key steps of the Fischer esterification mechanism are as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol's hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.com This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

Amide Formation: The carboxylic acid can also be converted to an amide. The direct reaction with an amine is often challenging because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. masterorganicchemistry.com To overcome this, coupling agents are frequently employed. A widely used method involves the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). masterorganicchemistry.comlibretexts.org

The mechanism for DCC-mediated amide formation proceeds as follows:

The carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate, which is a good leaving group. libretexts.org

The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated acid.

This results in the formation of the amide and dicyclohexylurea, a byproduct of the reaction. libretexts.org

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, by reacting it with a reagent like thionyl chloride (SOCl₂). masterorganicchemistry.comyoutube.com The resulting acid chloride is highly electrophilic and readily reacts with an amine to form the corresponding amide. masterorganicchemistry.comlibretexts.org A relevant example is the synthesis of piperidine-3-carboxylic acid (3-hydroxy-propyl)-amide, which demonstrates the formation of an amide from a piperidine (B6355638) carboxylic acid derivative. chemicalbook.com

Stereoselectivity and Regioselectivity in Reactions

The chiral center at the C3 position of the piperidine ring introduces the possibility of stereoselectivity in reactions involving this compound. Furthermore, the presence of multiple reactive sites allows for regioselective transformations.

Stereoselectivity: The synthesis and reactions of piperidine derivatives often prioritize stereochemical control. For instance, in the synthesis of substituted piperidines, methods like internal asymmetric induction, where an existing chiral center directs the formation of a new one, are employed. libretexts.org While specific studies on the stereoselective reactions of this compound are not prevalent, analogous systems demonstrate the importance of this concept. For example, the functionalization of N-protected piperidines can proceed with high diastereoselectivity, influenced by the choice of catalyst and protecting groups. nih.gov The stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidine derivatives has been achieved with high regio- and stereoselectivity through nucleophilic additions to N-galactosyl-2-piperidones. researchgate.net The optical resolution of piperidine carboxylic acid derivatives using chiral resolving agents is another common strategy to obtain enantiomerically pure compounds. google.comgoogle.com

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of piperidine derivatives, reactions can be directed to specific positions on the ring. For example, ligand-controlled regioselective diamination of alkenes leading to piperidine or pyrrolidone formation has been demonstrated, where the steric hindrance of the ligand dictates the outcome. nih.gov Similarly, the intramolecular cyclization of certain substrates can be regioselective, yielding either piperidine or azobicyclic derivatives depending on the solvent used. nih.gov The palladium-catalyzed arylation of a tetrahydropyridine (B1245486) derivative demonstrates regiocontrolled synthesis of a 3-substituted piperidine. acs.org While direct examples for this compound are limited, these studies on related piperidine structures highlight the potential for regioselective transformations.

Role as a Nucleophile and Electrophile in Organic Transformations

This compound possesses both nucleophilic and electrophilic centers, allowing it to participate in a variety of organic transformations.

As a Nucleophile: The primary nucleophilic sites are the nitrogen atom of the piperidine ring and the oxygen atoms of the carboxylate anion.

Piperidine Nitrogen: The tertiary nitrogen atom has a lone pair of electrons and can act as a nucleophile. Its nucleophilicity can be influenced by steric hindrance from the isopropyl group.

Carboxylate Oxygen: Upon deprotonation, the resulting carboxylate anion is a potent nucleophile. aklectures.com It can participate in SN2 reactions with alkyl halides to form esters. libretexts.org The carboxylate can attack an electrophilic carbon, displacing a leaving group.

As an Electrophile: The primary electrophilic site is the carbonyl carbon of the carboxylic acid group.

Carbonyl Carbon: This carbon is electron-deficient due to the electron-withdrawing effect of the two oxygen atoms. It is susceptible to attack by nucleophiles. msu.edu The electrophilicity of the carbonyl carbon is significantly enhanced upon protonation of the carbonyl oxygen by an acid catalyst, as seen in Fischer esterification. masterorganicchemistry.com Conversion of the carboxylic acid to a more reactive derivative, like an acid chloride, further increases its electrophilicity. msu.edu Electrophilic addition reactions can occur where an electrophile attacks the pi bond of the carbonyl group, though this is less common for carboxylic acids themselves compared to alkenes. lumenlearning.comlibretexts.orglibretexts.orgyoutube.comchemistrystudent.com

Catalytic Interventions in Reaction Pathways

While this compound is not primarily known as a catalyst itself, its synthesis and reactions can be significantly influenced by catalytic processes. Moreover, piperidine and its derivatives are known to act as catalysts in various organic reactions.

For instance, a piperidine/iodine system has been shown to be an efficient dual catalyst for the one-pot, three-component synthesis of coumarin-3-carboxamides. rsc.org This suggests that the piperidine moiety can participate in catalytic cycles.

The transformations of the carboxylic acid group are often reliant on catalysis.

Acid Catalysis: As detailed in the Fischer esterification (Section 3.1), strong acids are used to catalyze the reaction by activating the carbonyl group. masterorganicchemistry.com

Coupling Agents: In amide bond formation, reagents like DCC act as activators rather than true catalysts, as they are consumed in the reaction. However, the development of catalytic direct amidation reactions is an active area of research. nih.gov Boron-based reagents, for example, have been shown to be effective for the direct amidation of a variety of carboxylic acids. nih.gov

Metal Catalysis: Palladium-catalyzed reactions are widely used for the synthesis and functionalization of piperidine derivatives. acs.org Iron complexes have been used to catalyze the selective radical addition of carboxylic acids to olefins through electrooxidation. nih.gov

The synthesis of piperidine derivatives can also be achieved through catalytic methods. A rhodium-catalyzed asymmetric reductive Heck reaction has been developed for the enantioselective synthesis of 3-substituted piperidines from pyridine (B92270). nih.gov

Advanced Spectroscopic Characterization Methodologies for 1 Isopropylpiperidine 3 Carboxylic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of 1-Isopropylpiperidine-3-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy of this compound, specific signals corresponding to the different proton environments are expected. The acidic proton of the carboxylic acid is typically observed as a broad singlet in the downfield region of the spectrum, generally between 10-12 ppm, a distinctive marker for this functional group. libretexts.orgopenstax.org Protons on carbons adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm range. libretexts.orglibretexts.org

The isopropyl group attached to the nitrogen atom would present a characteristic pattern: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The protons on the piperidine (B6355638) ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. Specifically, the protons on the carbons alpha to the nitrogen (at positions 2 and 6) would appear as multiplets, influenced by both the ring structure and the adjacent isopropyl group. chemicalbook.comresearchgate.net The proton at position 3, alpha to the carboxyl group, would also be a multiplet.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound

Protons Expected Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) 10.0 - 12.0 Broad Singlet
Isopropyl (-CH(CH₃)₂) Multiplet (Septet) Septet
Isopropyl (-CH(CH₃)₂) Doublet Doublet
Piperidine Ring (-CH₂-) 1.5 - 3.5 Multiplets

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. The carbonyl carbon of the carboxylic acid group in this compound is highly deshielded and expected to appear in the 165-185 ppm range. openstax.orglibretexts.org The carbons of the piperidine ring typically resonate between 20 and 60 ppm. The chemical shifts of the C2 and C6 carbons are influenced by the N-alkyl substituent. researchgate.net The carbons of the N-isopropyl group would also have distinct signals; the methine carbon would be further downfield than the two equivalent methyl carbons. spectrabase.com

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Atom Expected Chemical Shift (ppm)
Carboxylic Acid (C=O) 165 - 185
Piperidine Ring (C2, C6) 50 - 60
Piperidine Ring (C3) 40 - 50
Piperidine Ring (C4, C5) 20 - 40
Isopropyl (CH) 50 - 60

Two-Dimensional NMR Techniques for Structural Elucidation

For unambiguous structural assignment and confirmation, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons within the piperidine ring and to confirm the coupling between the methine and methyl protons of the isopropyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon-13 signals. This allows for the definitive assignment of each carbon in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular fragments. It detects long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would include those between the isopropyl methine proton and the C2/C6 carbons of the piperidine ring, confirming the N-substitution. Additionally, correlations between the H3 proton and the carbonyl carbon would verify the position of the carboxylic acid group. acs.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum is dominated by the characteristic absorptions of the carboxylic acid group.

A very prominent and broad absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. openstax.orgorgchemboulder.comlibretexts.org Superimposed on this broad band are the sharper C-H stretching vibrations of the alkyl (piperidine and isopropyl) groups, typically just below 3000 cm⁻¹. libretexts.org

The carbonyl (C=O) stretch gives rise to an intense, sharp peak between 1710 and 1760 cm⁻¹. openstax.orgpressbooks.pub The exact position depends on whether the acid is in a dimeric (hydrogen-bonded) or monomeric state. openstax.org Other key vibrations include the C-O stretch, found between 1210 and 1320 cm⁻¹, and a broad O-H bend (out-of-plane wag) that can appear around 900-960 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Very Broad
Alkyl Groups C-H Stretch 2850 - 2960 Medium to Strong
Carbonyl C=O Stretch 1710 - 1760 Strong, Sharp
Carboxylic Acid C-O Stretch 1210 - 1320 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis. The molecular formula for this compound is C₉H₁₇NO₂, giving it a monoisotopic mass of 171.1259 Da.

In electron ionization (EI) MS, the molecular ion peak (M⁺) would be observed at m/z 171. The fragmentation pattern would provide clues to the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.orgmiamioh.edu For amines, alpha-cleavage is a dominant fragmentation pathway, which in this case could involve the loss of the isopropyl group or cleavage of the piperidine ring adjacent to the nitrogen. The resulting acylium ion (R-CO⁺) is often a major peak in the mass spectra of carboxylic acid derivatives. libretexts.org

For more sensitive detection, especially when coupled with chromatography, derivatization techniques may be employed to enhance ionization efficiency. nsf.govnih.gov

Advanced Chromatographic Separation Techniques

The separation and purification of this compound from reaction mixtures or biological matrices require advanced chromatographic techniques, owing to its polar and ionizable nature.

High-Performance Liquid Chromatography (HPLC): This is a versatile method for separating such compounds. Several modes can be used:

Reversed-Phase (RP) HPLC: Often used, but may require ion-pairing agents to improve retention of the polar analyte. mdpi.com

Ion-Exchange Chromatography: This method separates molecules based on their net charge and is well-suited for zwitterionic compounds like amino acids. helixchrom.com

Hydrophilic Interaction Liquid Chromatography (HILIC): An effective alternative for separating highly polar compounds that are poorly retained in reversed-phase systems. nsf.gov

Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid (often CO₂) as the mobile phase and is gaining popularity for the separation of polar analytes. Derivatization can significantly improve detection sensitivity in SFC-MS systems. nsf.govresearchwithrowan.com

These separation techniques are commonly coupled with mass spectrometry (LC-MS, SFC-MS) for highly sensitive and selective analysis and quantification. nsf.govmdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of individual components from a mixture. However, the analysis of polar, zwitterionic compounds like this compound presents challenges for traditional reversed-phase (RP) HPLC. Such molecules often exhibit poor retention on nonpolar stationary phases (like C18) when using highly aqueous mobile phases, which can lead to issues like poor peak shape and reduced quantitative reproducibility. chromatographyonline.comhplc.eu

To overcome these challenges, several specialized HPLC approaches can be employed:

Alternative Separation Modes: Besides reversed-phase, modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography are effective for retaining and separating highly polar compounds. chromatographyonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is advantageous for retaining polar analytes.

Reversed-Phase with Derivatization: A common strategy involves pre-column derivatization, where the carboxylic acid is chemically modified to make it less polar and more amenable to RP-HPLC. This also serves to introduce a chromophore, a light-absorbing group, which enhances detection by UV-Vis detectors, as the carboxyl group itself is a weak chromophore. mdpi.com For instance, piperidine itself can be derivatized with reagents like 4-toluene sulfonyl chloride to create a product suitable for RP-HPLC analysis with UV detection. oup.com

Specialized Columns: Modern "aqueous" C18 columns are designed to prevent the collapse of the stationary phase ligands in highly aqueous mobile phases, ensuring more stable and reproducible retention times. hplc.eu Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also provide unique selectivity for polar, ionizable isomers. helixchrom.com

Method parameters for analyzing piperidine carboxylic acid analogues often involve a C18 or a specialized polar-compatible column with an acidic mobile phase to control the ionization state of the analyte. helixchrom.comsielc.com

Table 1: Representative HPLC Conditions for Piperidine Carboxylic Acid Analogues

ParameterCondition 1 (Reversed-Phase)Condition 2 (Mixed-Mode)
Analyte TypeN-Acetylpiperidine-4-carboxylic acid sielc.comPyridinecarboxylic Acid Isomers helixchrom.com
ColumnNewcrom R1 (Reverse-Phase) sielc.comCoresep 100 (Mixed-Mode Cation-Exchange) helixchrom.com
Mobile PhaseAcetonitrile (MeCN) and water with phosphoric acid sielc.com5% Acetonitrile (ACN) with 0.1% phosphoric acid helixchrom.com
DetectionUV (wavelength not specified), MS-compatible (with formic acid) sielc.comUV at 255 nm helixchrom.com
Key ApplicationAnalysis and preparative separation sielc.comSeparation of polar, ionizable isomers helixchrom.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. For small carboxylic acids, direct analysis by LC-MS can be problematic due to two primary factors: poor retention on standard reversed-phase columns and inefficient ionization, particularly in the commonly used positive electrospray ionization (ESI) mode. bohrium.comnih.gov

Derivatization is a powerful strategy to surmount these issues. The chemical modification of the carboxylic acid group serves two main purposes: it reduces the analyte's polarity, making it suitable for reversed-phase separation, and it introduces a functional group that can be readily ionized. nih.govnih.gov This significantly enhances detection sensitivity.

Key derivatization approaches for LC-MS analysis of carboxylic acids include:

Amidation Reactions: The carboxyl group is converted to an amide. Reagents are chosen to incorporate a feature that improves analysis, such as a permanent positive charge or a group with high proton affinity.

3-Nitrophenylhydrazine (3-NPH): This reagent, used with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), has been shown to provide nearly complete derivatization and is recommended for quantitative analysis. nih.gov

Piperidine-based Tags: Tagging carboxylic acids with a piperidine-based group can introduce a high proton affinity moiety, leading to the formation of multiply-charged cations and a significant increase in signal-to-noise ratio in the mass spectrometer. acs.org

4-APEBA: A specialized reagent designed to incorporate a charged group and an isotopic signature, enhancing detection and aiding in the screening of unknown carboxylic acids. nih.gov

These methods enable the use of reversed-phase LC under acidic mobile phase conditions, which provides good chromatographic separation, while the derivatized analyte can be detected with high sensitivity in positive ion mode ESI-MS. researchgate.net

Table 2: Comparison of Derivatization Strategies for LC-MS Analysis of Carboxylic Acids

Derivatization Reagent/MethodPrincipleAdvantagesReference
3-Nitrophenylhydrazine (3-NPH)Forms an amide linkage via EDC coupling, adding an easily ionizable group.High derivatization efficiency (~100%) and good recovery; suitable for quantitative analysis. nih.gov
AnilineForms an amide linkage via EDC coupling.Can yield narrow peaks, but efficiency is variable. nih.gov
Piperidine-based TaggingAttaches a high proton affinity tag to the carboxyl group.Increases signal significantly (e.g., 8 to 20-fold for citrate/isocitrate) and allows for differentiation of isomers. acs.org
4-APEBAAdds a permanently charged group and an isotopic signature.Applicable to selective derivatization of carboxylic acids, enhancing detection and screening. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution of HPLC technology, delivering substantial improvements in resolution, speed, and sensitivity. sepscience.com The core distinction lies in the use of stationary phase particles smaller than 2 µm (compared to 3-5 µm for traditional HPLC) and instrumentation capable of operating at much higher pressures (up to 15,000 psi or ~1,000 bar). pharmaguideline.combohrium.com

The primary advantages of UPLC for analyzing compounds like this compound include:

Increased Speed: The higher pressure and efficiency allow for significantly shorter analysis times, often reducing a 15-20 minute HPLC run to 3-10 minutes without sacrificing separation quality. pharmaguideline.com

Enhanced Resolution: The smaller particle size leads to more efficient separation, resulting in narrower and sharper peaks. This is particularly beneficial for resolving complex mixtures or closely related analogues. sepscience.comgmpinsiders.com

Improved Sensitivity: The narrower peaks produce a higher signal-to-noise ratio, allowing for the detection and quantification of analytes at lower concentrations. alispharm.com

UPLC systems are highly effective for the analysis of carboxylic acids, especially following derivatization. nih.gov Many analytical methods developed for HPLC can be transferred to UPLC to leverage these performance benefits. sielc.com For instance, a method for separating carboxylic acids can be adapted from an HPLC column to a UPLC column with a smaller particle size (e.g., 1.8 µm), resulting in a faster and more efficient separation. nih.govnih.gov

Table 3: Comparison of HPLC and UPLC Technologies

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle SizeTypically 3–5 µm bohrium.com< 2 µm (e.g., 1.7-1.8 µm) bohrium.comgmpinsiders.com
Operating PressureLower pressures (e.g., 500–6000 psi) pharmaguideline.comHigher pressures (up to 15,000 psi / 1000 bar) pharmaguideline.com
Analysis TimeLonger (e.g., 15–20 minutes) pharmaguideline.comFaster (e.g., 3–10 minutes) pharmaguideline.com
ResolutionStandardHigher, with sharper peaks sepscience.com
SensitivityGoodEnhanced due to narrower peaks alispharm.com
Solvent ConsumptionHigherReduced alispharm.com

Other Spectroscopic and Diffraction Methods (e.g., X-ray Crystallography)

While chromatographic techniques are essential for separation and quantification, diffraction methods provide unparalleled detail about molecular structure in the solid state. Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure. researchgate.netmdpi.com

This method involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the precise position of each atom in the crystal lattice. This analysis yields fundamental structural information, including:

Molecular Connectivity and Conformation: It confirms the chemical structure and reveals the exact spatial arrangement of atoms, such as the chair or boat conformation of a piperidine ring. researchgate.netnih.gov

Bond Lengths and Angles: Provides highly accurate measurements of the distances between atoms and the angles between bonds. researchgate.net

Stereochemistry: Determines the absolute configuration of chiral centers.

Supramolecular Interactions: Elucidates how molecules are arranged in the crystal lattice and reveals intermolecular forces like hydrogen bonds and other non-covalent interactions that stabilize the crystal packing. mdpi.com

Although a crystal structure for this compound is not publicly available, analysis of related piperidine derivatives demonstrates the type of data that can be obtained. For example, the study of a substituted piperidine derivative can reveal the piperidine ring's chair conformation and the equatorial or axial orientation of its substituents. nih.gov

Table 4: Example of Crystallographic Data for a Piperidine Derivative Analogue

Crystallographic data for Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone researchgate.net
ParameterValue
Chemical FormulaC₂₅H₂₅NO
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a (Å)8.2543(7)
b (Å)10.5543(8)
c (Å)12.6184(6)
α (°)77.901(7)
β (°)71.270(2)
γ (°)70.390(5)
Volume (ų)974.3(1)
Z (Molecules per unit cell)2

Structure Activity Relationship Sar Studies of 1 Isopropylpiperidine 3 Carboxylic Acid Derivatives

Correlative Analysis of Carboxyl Group Modifications and Biological Efficacy

The carboxylic acid moiety at the 3-position of the piperidine (B6355638) ring is a critical determinant of the biological activity of 1-isopropylpiperidine-3-carboxylic acid derivatives. Its ability to engage in hydrogen bonding and ionic interactions often dictates the compound's affinity for its biological target. nih.gov

Esterification and Amidation: Conversion of the carboxylic acid to its corresponding esters or amides typically leads to a significant alteration in biological activity. sphinxsai.compulsus.com Esterification, by neutralizing the acidic proton and increasing lipophilicity, can enhance cell membrane permeability. However, this modification may also abolish key interactions with the target protein that rely on the carboxylate anion, potentially reducing potency. nih.gov

Below is a table summarizing the general effects of carboxyl group modifications on biological efficacy:

Modification Potential Impact on Physicochemical Properties General Effect on Biological Efficacy
Esterification Increased lipophilicity, loss of acidic character Often leads to decreased potency if ionic interactions are crucial for binding. May improve cell penetration.

| Amidation | Increased potential for hydrogen bonding, modulation of lipophilicity based on the amine substituent | Activity is highly variable and dependent on the specific amine used. Can sometimes retain or enhance activity. |

Influence of N-Substitutions on Receptor Selectivity and Enzyme Inhibition

Alterations to the N-substituent can have a profound impact on how the molecule fits into the binding pocket of a receptor or the active site of an enzyme. For instance, increasing the steric bulk of the N-alkyl group may enhance selectivity for a receptor subtype with a larger binding pocket, while potentially reducing affinity for those with more constrained binding sites. The electronic properties of the N-substituent can also influence the basicity of the piperidine nitrogen, which is often a key interaction point with biological targets. researchgate.net

The table below illustrates the influence of varying N-substituents on biological outcomes for piperidine derivatives in general:

N-Substituent General Influence on Receptor/Enzyme Interaction
Small Alkyl Groups (e.g., Methyl, Ethyl) Generally well-tolerated and can provide a baseline level of activity.
Bulky Alkyl Groups (e.g., Isopropyl, t-Butyl) Can enhance selectivity by sterically hindering binding to certain receptor subtypes. May increase lipophilicity.

| Aromatic/Heterocyclic Groups | Can introduce additional binding interactions (e.g., pi-stacking) and significantly alter the pharmacological profile. |

Stereochemical Determinants of Biological Activity

The this compound molecule possesses a chiral center at the C3 position of the piperidine ring. Consequently, it can exist as two enantiomers: (R)-1-isopropylpiperidine-3-carboxylic acid and (S)-1-isopropylpiperidine-3-carboxylic acid. The spatial arrangement of the carboxylic acid group is a critical factor in determining the biological activity of these enantiomers. mdpi.com

Biological systems, being chiral themselves, often exhibit stereoselectivity in their interactions with small molecules. mdpi.com As a result, one enantiomer may display significantly higher affinity and efficacy for a particular biological target compared to its counterpart. mdpi.com This difference in activity arises from the distinct three-dimensional orientation of the key interacting groups, which affects the molecule's ability to form an optimal set of interactions within the binding site. In some instances, one enantiomer may be active while the other is inactive or even exhibits a different pharmacological profile. researchgate.net Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for understanding the true therapeutic potential of this class of compounds. mdpi.com

Elucidation of Key Pharmacophoric Elements

A pharmacophore model for a class of compounds describes the essential structural features required for biological activity. nih.gov For derivatives of this compound, the key pharmacophoric elements can be deduced from their fundamental structure. rsc.org

The essential features generally include:

An Anionic/Hydrogen Bond Acceptor Group: The carboxylic acid at the 3-position serves as a primary interaction point, capable of forming ionic bonds and hydrogen bonds. nih.gov

A Basic Nitrogen Atom: The piperidine nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor or become protonated to form an ionic interaction.

A Hydrophobic Moiety: The N-isopropyl group provides a region of hydrophobicity that can interact with nonpolar pockets in the binding site.

A Defined Spatial Arrangement: The relative orientation of these groups, dictated by the piperidine ring conformation and the stereochemistry at C3, is crucial for proper binding. nih.gov

A visual representation of a hypothetical pharmacophore model is presented below:

Pharmacophoric Feature Corresponding Molecular Moiety
Anionic/Hydrogen Bond Acceptor Carboxylic acid at C3
Basic Nitrogen Piperidine ring nitrogen

| Hydrophobic Region | N-isopropyl group |

Bioisosteric Replacement Strategies for Enhanced Pharmacological Profiles

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the pharmacological properties of a lead compound while retaining its biological activity. drughunter.com The carboxylic acid group, while often essential for activity, can sometimes lead to poor pharmacokinetic properties, such as low oral bioavailability and rapid metabolism. nih.gov

A common bioisosteric replacement for a carboxylic acid is a tetrazole ring. cambridgemedchemconsulting.com Tetrazoles are acidic, with a pKa similar to that of carboxylic acids, and can also participate in similar ionic and hydrogen bonding interactions. rug.nl However, tetrazoles are generally more metabolically stable and can exhibit improved membrane permeability due to their increased lipophilicity compared to the corresponding carboxylates. rug.nl Replacing the carboxylic acid in this compound with a tetrazole could therefore lead to derivatives with enhanced in vivo efficacy. nih.gov Other potential bioisosteres for carboxylic acids include acylsulfonamides and certain acidic heterocycles like hydroxyisoxazoles. nih.govhyphadiscovery.com

The following table outlines common bioisosteric replacements for carboxylic acids and their potential advantages:

Bioisostere Potential Advantages
Tetrazole Similar acidity to carboxylic acid, improved metabolic stability, enhanced lipophilicity. rug.nlrsc.org
Acylsulfonamide Can mimic the hydrogen bonding pattern of a carboxylic acid, may improve cell permeability. nih.gov

| Hydroxyisoxazole | Acidic heterocycle that can act as a carboxylic acid surrogate. nih.gov |

Computational and Theoretical Investigations of 1 Isopropylpiperidine 3 Carboxylic Acid

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental in predicting how a ligand, such as 1-Isopropylpiperidine-3-carboxylic acid, might interact with a biological target, typically a protein. These computational techniques are instrumental in structure-based drug design, helping to identify potential binding modes and estimate binding affinities.

The process involves creating a three-dimensional model of the ligand and the target receptor. The conformational space of the ligand is explored to find energetically favorable poses within the receptor's binding site. Scoring functions are then used to rank these poses, predicting the strength of the interaction.

While direct docking studies on this compound are not prominently documented, research on similar piperidine (B6355638) derivatives highlights the common interactions. These often involve hydrogen bonds formed by the piperidine nitrogen and the carboxylic acid group, as well as hydrophobic interactions from the isopropyl group and the piperidine ring. For instance, studies on piperidine analogs as dopamine (B1211576) reuptake inhibitors have utilized conformational analyses to build 3D-QSAR models, demonstrating the importance of molecular shape and electrostatic properties in binding selectivity. nih.gov The prediction of protein-ligand interactions is a key step in identifying potential drug candidates, and various computational approaches, including machine learning-based methods, are continuously being developed to improve accuracy. nih.gov

Table 1: Key Interaction Types in Ligand-Target Binding

Interaction TypeDescriptionPotential Groups in this compound
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Carboxylic acid (donor and acceptor), Piperidine nitrogen (acceptor)
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.Isopropyl group, Piperidine ring methylene (B1212753) groups
Electrostatic Interactions Attractive or repulsive forces between charged or partially charged atoms.Carboxylic acid (negative charge at physiological pH), Piperidine nitrogen (potential positive charge)
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.All atoms in the molecule

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These methods provide insights into properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

For a molecule like this compound, DFT calculations can predict its optimized geometry, vibrational frequencies, and electronic properties. For example, DFT has been used to study the molecular structure of N-carbamoyl-piperidine-4-carboxylic acid, a related compound, where the piperidine ring was found to adopt a chair conformation. researchgate.net Similar calculations on other piperidine derivatives have been performed using the B3LYP functional with various basis sets to analyze molecular geometry and electronic characteristics. researchgate.nettandfonline.com

The calculated HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller gap suggests it is more reactive. The molecular electrostatic potential (MEP) map, another output of these calculations, visualizes the charge distribution and helps identify sites for electrophilic and nucleophilic attack.

Table 2: Common Quantum Chemical Parameters and Their Significance

ParameterDescriptionRelevance to this compound
Total Energy The total electronic energy of the molecule in its optimized geometry.A fundamental property for comparing the stability of different conformers.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.An indicator of chemical reactivity and kinetic stability.
Dipole Moment A measure of the separation of positive and negative electrical charges.Influences solubility and intermolecular interactions.
Mulliken Atomic Charges A method for estimating the partial atomic charges in a molecule.Helps in understanding electrostatic interactions and reactivity.

Force Field Development and Conformational Analysis

Force fields are a collection of parameters and equations used in molecular mechanics to calculate the potential energy of a system of atoms. They are essential for performing molecular dynamics (MD) simulations and conformational analysis, which explore the dynamic behavior and accessible shapes of a molecule over time.

A conformational analysis of this compound would reveal the preferred three-dimensional arrangements of the molecule. The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org However, the substituents—the isopropyl group at the nitrogen and the carboxylic acid group at the 3-position—can exist in either axial or equatorial positions, leading to different conformers with varying energies. The interplay between these substituent positions and the puckering of the piperidine ring is crucial for its interaction with other molecules.

Developing a specific force field for this compound would involve parameterizing bond lengths, bond angles, dihedral angles, and non-bonded interactions. While standard force fields like MMFF94 and Tripos can be used, their accuracy for a specific molecule can vary. nih.gov Studies on piperidine analogs have shown that different force fields can yield different populations of conformers due to variations in how they treat certain atom types. nih.gov For accurate simulations, force field parameters are often refined using data from quantum chemical calculations. uiuc.edu

Table 3: Key Conformational Features of Substituted Piperidines

FeatureDescriptionRelevance to this compound
Ring Conformation The spatial arrangement of the atoms in the piperidine ring.The chair conformation is generally the most stable.
Substituent Position The orientation of the isopropyl and carboxylic acid groups (axial vs. equatorial).Equatorial positions are often favored to reduce steric hindrance.
Nitrogen Inversion The rapid inversion of the pyramidal geometry at the nitrogen atom.Contributes to the conformational flexibility of the molecule.
Ring Inversion The interconversion between two chair conformations.Requires surmounting a higher energy barrier than nitrogen inversion.

Predictive Algorithms and Machine Learning in Activity Prediction

Predictive algorithms and machine learning (ML) are increasingly being used to forecast the biological activity and properties of chemical compounds. These methods can build models based on existing data to predict the properties of new, untested molecules, thereby accelerating the drug discovery process.

For a compound like this compound, ML models could be trained to predict various endpoints, such as its binding affinity to a specific target, its toxicity, or its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). These models typically use molecular descriptors as input features. Descriptors can range from simple physicochemical properties (e.g., molecular weight, logP) to more complex 2D or 3D structural fingerprints.

While there are no specific ML models published for this compound, the methodologies are well-established for related classes of compounds. For example, machine learning models have been developed to predict the toxicity of carboxylic acids using descriptors like refractive index, logP, and pKa. researchgate.netunisza.edu.my Similarly, ML methods have been applied to predict the activity of various ligands against different protein targets. nih.govnih.gov The performance of these models, often evaluated using metrics like the coefficient of determination (R²) and accuracy, depends on the quality and size of the training data and the chosen algorithm (e.g., random forest, support vector machines, or deep neural networks). nih.govresearchgate.net

Table 4: Common Machine Learning Approaches in Drug Discovery

AlgorithmDescriptionPotential Application for this compound
Random Forest An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression).Predicting biological activity or toxicity.
Support Vector Machines (SVM) A supervised learning model that finds a hyperplane that best separates data points into different classes.Classifying the compound as active or inactive against a target.
Graph Neural Networks (GNN) A type of neural network that operates directly on graph-structured data, such as molecules.Learning features from the molecular graph to predict properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) A computational modeling method that relates the chemical structure of a compound to its biological activity.Developing predictive models for a series of related piperidine derivatives.

Advanced Applications in Chemical Research and Drug Discovery

Utilization as Key Synthetic Intermediates in Complex Chemical Synthesis

The rigid, chair-like conformation of the piperidine (B6355638) ring and the presence of multiple functionalization points make 1-Isopropylpiperidine-3-carboxylic acid and its parent scaffold, piperidine-3-carboxylic acid (nipecotic acid), valuable intermediates in the synthesis of complex molecular architectures. nih.gov The N-isopropyl group modifies the compound's steric and electronic properties, influencing its reactivity and the pharmacological profile of the final products.

Researchers utilize this scaffold to construct novel therapeutic agents. For instance, derivatives of piperidine-3-carboxylic acid have been synthesized and evaluated as potential anti-osteoporosis agents by targeting the enzyme Cathepsin K. mdpi.comresearchgate.net The synthesis often involves modifying the carboxylic acid group to form amides and modifying the piperidine nitrogen with various substituents. mdpi.comresearchgate.net

A specific example highlighting the utility of the N-isopropyl variant is in the synthesis of cocaine analogues for structure-activity relationship (SAR) studies. In this context, (3R,4S)-4-(4-Chlorophenyl)-1-isopropylpiperidine-3-carboxylic Acid Methyl Ester was synthesized from its N-nor precursor. acs.org This work demonstrates how the N-isopropyl group is strategically incorporated to probe the binding requirements of dopamine (B1211576), serotonin, and norepinephrine transporters. acs.org The ability to systematically modify the piperidine nitrogen allows chemists to fine-tune the biological activity of the target molecule.

The general synthetic utility of this class of compounds is summarized in the table below, showcasing how the piperidine-3-carboxylic acid core serves as a starting point for diverse molecular targets.

Intermediate ClassSynthetic TargetTherapeutic Area
N-Alkyl Piperidine-3-Carboxylic EstersCocaine AnaloguesCNS / Transporter Binding Studies
N-Sulfonyl Piperidine-3-CarboxamidesCathepsin K InhibitorsOsteoporosis
N-Arylalkyl Piperidine-3-Carboxylic AcidsGABA Transporter (GAT) InhibitorsEpilepsy, Neurological Disorders
Spiro-fused PiperidinesNicotinic Receptor AntagonistsInflammation, Neurological Disorders

This table illustrates the versatility of the piperidine-3-carboxylic acid scaffold as a key intermediate in drug discovery.

Development of Chemical Probes for Biological Systems

Chemical probes are specialized small molecules used to study and manipulate biological systems. They are instrumental in understanding protein function and complex cellular pathways. dovepress.com A well-designed probe often contains three key components: a recognition element that binds to the biological target, a reporter tag (e.g., a fluorophore, biotin, or radioisotope) for detection, and a linker connecting the two.

The structure of this compound is well-suited for the development of chemical probes. The piperidine scaffold can act as the recognition element, particularly for targets like GABA transporters (GATs) or other receptors and enzymes that recognize this motif. acs.org The carboxylic acid and the secondary amine (prior to alkylation) serve as convenient chemical handles for attaching linkers and reporter groups.

While specific examples of this compound being used as a chemical probe are not extensively documented, the strategy is widely applied to similar molecules. For example, derivatives of nipecotic acid are known to be potent inhibitors of GABA uptake. nih.gov A chemical probe based on this scaffold could be synthesized by:

Amide Coupling: The carboxylic acid could be coupled to an amine-containing fluorescent dye (like a rhodamine or fluorescein derivative) or a biotinylated linker for affinity purification studies.

N-Functionalization: The piperidine nitrogen can be functionalized with linkers bearing photo-crosslinkers or other reactive groups to covalently label the target protein upon binding.

Such probes would enable researchers to visualize the localization of target proteins in cells, quantify their expression levels, and identify binding partners, thereby validating them as therapeutic targets.

Prodrug Design Utilizing Carboxylic Acid Functionality

A significant challenge in drug development is achieving adequate bioavailability and, for central nervous system (CNS) drugs, the ability to cross the blood-brain barrier (BBB). researchgate.net Nipecotic acid, a potent GAT inhibitor, is highly hydrophilic and does not readily penetrate the BBB, limiting its therapeutic potential when administered systemically. nih.govthieme-connect.com The prodrug approach is a key strategy to overcome such limitations.

The carboxylic acid group of this compound is an ideal anchor for creating prodrugs, most commonly through esterification. An ester prodrug masks the polar carboxylic acid, increasing the molecule's lipophilicity and its ability to cross cell membranes and the BBB. Once in the target tissue, endogenous esterase enzymes cleave the ester bond, releasing the active carboxylic acid drug. nih.govnih.gov

Numerous studies have successfully applied this strategy to the parent nipecotic acid scaffold, demonstrating its feasibility and effectiveness. These approaches are directly applicable to the N-isopropyl derivative.

Promoieties Attached to Nipecotic AcidPurposeOutcome
Simple Alkyl groups (e.g., Ethyl)Increase lipophilicityDemonstrated anticonvulsant activity in animal models. nih.gov
Amino Acids (e.g., Tyrosine, L-serine)Utilize amino acid transporters (e.g., LAT1) for active transport across the BBB.Showed significant anticonvulsant activity and enhanced brain penetration. nih.govresearchgate.net
Sugars (e.g., Glucose, Galactose)Exploit glucose transporters (e.g., GLUT1) for BBB transport.Synthesized and evaluated for enzymatic hydrolysis. nih.gov
L-CarnitineLeverage carnitine transporters and provide a dual therapeutic effect.Designed as a "double prodrug" to deliver both the GAT inhibitor and neuroprotective carnitine. mdpi.com

This table summarizes various prodrug strategies developed for the nipecotic acid core to improve its delivery to the central nervous system.

By converting this compound into an ester prodrug, its pharmacokinetic profile could be precisely tailored to enhance oral absorption or brain penetration, unlocking its full therapeutic potential.

Role in Sustainable Chemical Production and Biorefinery Contexts

The pharmaceutical industry is increasingly focusing on green and sustainable chemistry to reduce its environmental impact. This involves developing more efficient synthetic routes, minimizing waste, and utilizing renewable feedstocks. researchgate.net Piperidine alkaloids and their derivatives are natural products, and their synthesis has been a target for innovative and sustainable chemical methods. bath.ac.uk

While the large-scale production of this compound from biorefinery feedstocks is not yet established, significant progress has been made in the sustainable synthesis of the core piperidine scaffold. Modern synthetic strategies that align with green chemistry principles include:

Biocatalysis: The use of enzymes, such as transaminases, in cascade reactions to create chiral piperidine building blocks with high enantioselectivity under mild conditions. ucd.ie

Organocatalysis: Employing small organic molecules as catalysts to construct the piperidine ring, avoiding the use of heavy metals. researchgate.net

Flow Chemistry: Utilizing continuous-flow reactors to improve reaction efficiency, safety, and scalability while reducing solvent usage and waste. researchgate.net

The future application of these technologies could lead to a more sustainable production route for this compound. For example, starting materials derived from biomass could be converted into key intermediates, which are then cyclized and functionalized using biocatalytic or organocatalytic methods. As the demand for complex chiral building blocks grows, integrating these sustainable approaches into the synthesis of valuable pharmaceutical intermediates like this compound will be crucial.

Conclusion and Future Research Directions

Synopsis of Current Research Landscape and Knowledge Gaps

The current research landscape for 1-Isopropylpiperidine-3-carboxylic acid is essentially a blank slate. The compound is listed in chemical supplier catalogs, indicating its synthesis is achievable and it is available for research purposes. bldpharm.comchemchart.comcenmed.com However, a thorough review of scientific literature reveals a significant absence of studies dedicated to its synthesis, characterization, or application.

The primary knowledge gap is, therefore, the complete lack of empirical data on this compound. Its fundamental physicochemical properties, spectroscopic data, and pharmacological profile are undocumented in peer-reviewed journals. While the parent compound, piperidine-3-carboxylic acid (commonly known as nipecotic acid), is well-characterized as a GABA uptake inhibitor, it is unknown if the addition of an isopropyl group to the piperidine (B6355638) nitrogen alters or abolishes this activity. sigmaaldrich.comchembk.combldpharm.com Research on other N-substituted piperidine-3-carboxylic acid derivatives, such as N-Boc-piperidine-3-carboxylic acid used in creating antimicrobial agents or 1-Z-Piperidine-3-carboxylic acid used as an intermediate for analgesics, highlights the potential of this chemical class, yet no such investigations have been extended to the 1-isopropyl variant. researchgate.netchemimpex.com

Emerging Research Opportunities and Challenges

The pronounced lack of data presents a clear set of research opportunities and inherent challenges.

Emerging Research Opportunities:

Fundamental Characterization: The most immediate opportunity lies in the basic synthesis and characterization of this compound. This would involve optimizing a synthetic route, likely via N-alkylation of a piperidine-3-carboxylic acid ester, followed by comprehensive spectroscopic analysis (NMR, IR, MS) and determination of physicochemical properties.

Pharmacological Screening: A primary avenue for investigation is to determine the compound's biological activity. Drawing from its structural similarity to nipecotic acid, screening for activity at GABA transporters would be a logical starting point. sigmaaldrich.com The N-isopropyl group may influence potency, selectivity, and pharmacokinetic properties such as blood-brain barrier penetration compared to the parent compound.

Scaffold for Medicinal Chemistry: The compound represents a unique building block for creating novel chemical libraries. The carboxylic acid handle can be readily modified to form amides, esters, and other functional groups. A recent study demonstrated that derivatives of N-Boc-piperidine-3-carboxylic acid could be converted into novel sulfonyl piperidine carboxamides with moderate to good antimicrobial activity. researchgate.net A similar approach using the N-isopropyl analog could yield new classes of bioactive agents.

Challenges:

Lack of Precedent: The primary challenge is the absence of prior research, which can make it difficult to secure funding and justify research efforts without a known biological target or established utility.

Synthesis and Purification: While seemingly straightforward, the synthesis may present challenges related to yield, stereochemical control (if starting from a chiral precursor), and purification, which must be overcome before any biological studies can be undertaken.

Prospective Applications in Translational Research and Chemical Sciences

While speculative, the potential applications for this compound can be extrapolated from its chemical family.

Prospective Applications in Translational Research:

Neurological Disorders: Should the compound exhibit potent and selective inhibitory activity on GABA transporters, it could become a lead compound for developing therapeutics for epilepsy, anxiety, or other neurological conditions where GABAergic modulation is beneficial. This follows the trajectory of related molecules like Tiagabine, a derivative of nipecotic acid used as an anticonvulsant. google.com

Antimicrobial Development: Following the precedent set by other piperidine derivatives, screening against bacterial and fungal strains is a worthwhile endeavor. researchgate.net If it or its derivatives show antimicrobial efficacy, it could enter the pipeline for developing new antibiotics.

Prospective Applications in Chemical Sciences:

Novel Ligand Development: In chemical sciences, the compound serves as a valuable, structurally distinct building block. The fixed stereochemistry of the piperidine ring combined with the specific steric and electronic properties of the N-isopropyl group makes it an attractive scaffold for designing new ligands for a wide array of biological targets beyond neurotransmitter transporters.

Intermediate for Complex Synthesis: It can be used as a key intermediate in the multi-step synthesis of more complex natural products or pharmaceutical agents, where the piperidine motif is a core structural element. chemimpex.com

Q & A

Q. What are the established synthetic methodologies for 1-Isopropylpiperidine-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach is nucleophilic substitution, where a piperidine-3-carboxylic acid derivative reacts with an isopropyl halide under basic conditions (e.g., NaOH or K₂CO₃) to introduce the isopropyl group. For example, analogous syntheses of piperidine-carboxylic acid derivatives utilize alkylation or acylation steps under controlled pH and temperature . Green chemistry approaches, such as using eco-friendly solvents (e.g., ethanol or water) and catalysts (e.g., biocatalysts), are increasingly adopted to improve sustainability and reduce waste .

Q. How is the structural confirmation of this compound achieved in research settings?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton and carbon environments, confirming substituent positions on the piperidine ring.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Carboxylic acid (-COOH) and amine (-NH) functional groups are confirmed via characteristic absorption bands.
    X-ray crystallography may be used for absolute stereochemical determination in crystalline derivatives .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer :
  • Column Chromatography : Silica gel chromatography with gradients of polar solvents (e.g., ethyl acetate/hexane) separates intermediates and final products.
  • Recrystallization : Solvent mixtures (e.g., ethanol/water) enhance purity by removing residual impurities.
  • Acid-Base Extraction : Leveraging the compound’s carboxylic acid group, extraction at acidic pH followed by neutralization isolates the product .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts (e.g., chiral amines or transition-metal complexes) to favor the desired stereoisomer.
  • Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer.
  • Crystallization-Induced Asymmetric Transformation : Control crystallization conditions to enrich the target enantiomer .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?

  • Methodological Answer :
  • Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, assay protocols) to minimize variability.
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., isopropyl group, carboxylic acid) to isolate contributing factors.
  • Computational Modeling : Molecular docking or MD simulations predict binding modes, reconciling discrepancies in experimental IC₅₀ values .

Q. What in vitro assays are suitable for evaluating the target interactions of this compound?

  • Methodological Answer :
  • Binding Affinity Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with proteins (e.g., receptors, enzymes).
  • Enzyme Inhibition Studies : Measure IC₅₀ values using fluorogenic substrates in kinetic assays.
  • Cell-Based Assays : Reporter gene systems or calcium flux assays assess functional activity in relevant pathways (e.g., GPCR signaling) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Reaction Parameter Screening : Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.
  • Intermediate Characterization : Use LC-MS or TLC to detect side products (e.g., over-alkylation) that reduce yield.
  • Green Metrics Comparison : Evaluate environmental factors (e.g., E-factor) to balance yield with sustainability .

Tables for Key Methodological Comparisons

Synthetic Method Conditions Yield Range Key Reference
Nucleophilic AlkylationK₂CO₃, DMF, 80°C60-75%
Green Chemistry ApproachEthanol/H₂O, room temperature50-65%
Chiral ResolutionChiral HPLC, hexane/isopropanol>90% ee
Analytical Technique Application Resolution
1^1H NMR (500 MHz)Substituent position confirmation±0.01 ppm
HRMS (ESI+)Molecular ion verification<5 ppm error
X-ray CrystallographyAbsolute stereochemistry determination0.8 Å resolution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.